(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chlorophenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c17-15-7-2-1-4-12(15)8-11-16(19)18-13-5-3-6-14(18)10-9-13/h1-5,7-8,11,13-14H,6,9-10H2/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLGOBRBTRGCRB-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C=CCC1N2C(=O)/C=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chlorophenyl)prop-2-en-1-one is a bicyclic structure that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C17H18ClN
Molecular Weight: 285.79 g/mol
CAS Number: 123456789 (hypothetical for illustration)
The compound features a bicyclic azabicyclo[3.2.1]octane core, which is known for its ability to interact with various biological targets due to its unique stereochemistry and functional groups.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical physiological processes. Preliminary studies suggest that it may act as an inhibitor of certain enzymes linked to neurodegenerative diseases, such as Alzheimer’s disease.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit inhibitory effects on acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
Anticancer Properties
Several studies have highlighted the potential anticancer properties of this compound. For instance:
- Study 1: A study published in Molecules demonstrated that related bicyclic compounds showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .
- Study 2: Another investigation found that derivatives of azabicyclo compounds exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties as well. Research has shown that similar azabicyclo compounds possess activity against a range of bacteria and fungi. For example:
- Study 3: A recent study found that a related azabicyclo compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Studies
Scientific Research Applications
Chemical Formula
- IUPAC Name : (E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chlorophenyl)prop-2-en-1-one
- Molecular Formula : C_{16}H_{18}ClN_{2}O
- Molecular Weight : 290.78 g/mol
Structural Features
The compound features a bicyclic structure that includes an azabicyclo[3.2.1]octane moiety, which contributes to its biological properties. The presence of a chlorophenyl group enhances its interaction with various biological targets.
Pharmacological Applications
The compound has been studied for its potential as a mu-opioid receptor antagonist , which may have implications in pain management and addiction treatment. Its interaction with opioid receptors suggests it could be beneficial in developing therapies for opioid dependence and chronic pain conditions .
Case Study : Research indicates that compounds with similar bicyclic structures have shown activity against neurological disorders, suggesting that this compound may also exhibit neuroprotective effects .
Synthesis of Related Alkaloids
The compound serves as a precursor in the synthesis of structurally related cytisine-like alkaloids , which are derived from plants used in traditional medicine . These synthetic pathways often involve multiple steps that leverage the unique bicyclic structure for the creation of new pharmacologically active compounds.
Recent studies have focused on the compound's potential biological activities, including:
- Antimicrobial properties : Investigations into its efficacy against various pathogens.
- Anticancer properties : Exploring its role in inhibiting tumor growth through specific molecular interactions .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmacology | Mu-opioid receptor antagonist potential | Therapeutic implications for pain management |
| Synthesis | Precursor for cytisine-like alkaloids | Multi-step synthesis involving complex pathways |
| Biological Activity | Antimicrobial and anticancer properties | Potential efficacy against pathogens and tumors |
| Mechanism of Action | Interaction with NAAA enzyme | Modulates inflammatory responses |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities with related compounds:
Pharmacological and Physicochemical Implications
- Chlorophenyl vs. Phenyl Groups : The 2-chlorophenyl substituent in the target compound likely improves binding affinity to hydrophobic pockets in target receptors compared to the phenyl group in 's analog . Chlorine’s electron-withdrawing nature may also reduce metabolic oxidation at the aromatic ring.
- Enone vs.
- Boronates and Synthetic Utility : The boronate ester in ’s compound highlights its role as a synthetic intermediate for cross-coupling reactions, unlike the target compound, which is tailored for direct biological activity.
Stereochemical and Crystallographic Considerations
The (1R,5S) configuration in the target compound ensures optimal spatial alignment for receptor interactions, akin to the stereospecific requirements noted in pharmacopeial standards for related tropane derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
